molecular formula C32H26N8Na2O10S2 B12978906 Antipyrylazo III disodium CAS No. 1092119-83-9

Antipyrylazo III disodium

Cat. No.: B12978906
CAS No.: 1092119-83-9
M. Wt: 792.7 g/mol
InChI Key: JJNMVMQGDVWCSQ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antipyrylazo III disodium involves the azo coupling reaction of 4-antipyrylmethylamine with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions to facilitate the diazotization of the amine group, followed by coupling with the naphthalenedisulfonic acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Antipyrylazo III disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Antipyrylazo III disodium involves its ability to form complexes with divalent cations such as calcium. The compound undergoes a color change upon binding to these cations, which can be measured spectrophotometrically. This property makes it a valuable tool for monitoring calcium levels in various systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antipyrylazo III disodium is unique due to its high specificity for calcium ions and its ability to provide accurate measurements in complex biological and chemical systems. Its distinct chromophoric properties and stability under various conditions make it a preferred choice for many applications .

Biological Activity

Antipyrylazo III disodium (ApIII) is a metallochromic dye primarily utilized as a calcium indicator in various biological and analytical chemistry applications. This compound exhibits significant biological activity, especially in the context of muscle physiology, where it plays a crucial role in measuring calcium dynamics and signaling pathways. This article provides a comprehensive overview of ApIII's biological activity, including its mechanisms, applications, and relevant research findings.

This compound is characterized by its ability to form stable complexes with calcium (Ca²⁺) and magnesium (Mg²⁺) ions. The dye undergoes a color change upon binding to these metal ions, which can be detected through spectrophotometry. This property makes it an effective tool for monitoring calcium transients in biological systems.

  • Chemical Formula : C₁₁H₉N₄Na₂O₃S
  • Solubility : Highly soluble in aqueous solutions due to its disodium salt form.

The mechanism of action involves the interaction of ApIII with Ca²⁺ ions, leading to a change in the dye's absorbance properties. This change is indicative of the concentration of calcium ions in the surrounding environment, allowing researchers to infer calcium dynamics within muscle fibers and other cells.

Applications in Biological Research

  • Calcium Signaling Studies : ApIII is extensively used to study calcium signaling pathways in muscle physiology. It enables real-time monitoring of calcium transients during muscle contraction and relaxation.
  • Optical Techniques : The dye has been employed in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. For example, studies have demonstrated its effectiveness in measuring Ca²⁺ release stimulated by caffeine in frog skeletal muscle fibers .
  • Comparative Studies : Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, highlights its faster kinetics and sensitivity to changes in calcium ion concentrations . This distinction makes ApIII particularly valuable for experiments requiring rapid responses to calcium fluctuations.

Case Studies

  • Calcium Dynamics in Frog Skeletal Muscle :
    • A study utilized ApIII to monitor Ca²⁺ release from skinned frog muscle fibers. The results indicated that K⁺ acts as a counterion during Ca²⁺ release from the sarcoplasmic reticulum (SR), emphasizing the importance of ionic interactions in muscle physiology .
  • Calibration Studies :
    • Calibration experiments have established the relationship between absorbance changes induced by ApIII and actual Ca²⁺ concentrations within muscle fibers. These studies confirmed that ApIII provides reliable measurements of myoplasmic free calcium levels under various experimental conditions .
  • Impact on Muscle Contraction :
    • Research has shown that ApIII can effectively measure changes in intracellular Ca²⁺ during action potential stimulation and voltage-clamp pulses, revealing important insights into the mechanics of muscle contraction and relaxation .

Data Tables

Property This compound
Chemical FormulaC₁₁H₉N₄Na₂O₃S
SolubilityHigh
Primary UseCalcium indicator
KineticsRapid
ApplicationsMuscle physiology studies

Properties

CAS No.

1092119-83-9

Molecular Formula

C32H26N8Na2O10S2

Molecular Weight

792.7 g/mol

IUPAC Name

disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

JJNMVMQGDVWCSQ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+]

Origin of Product

United States

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